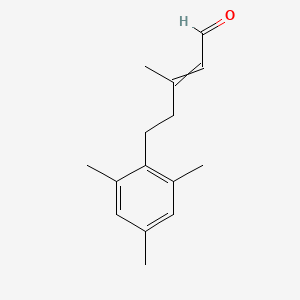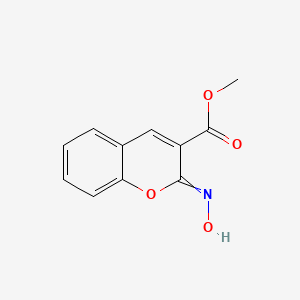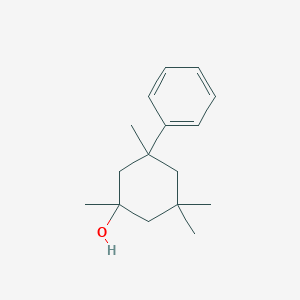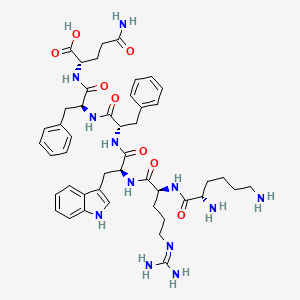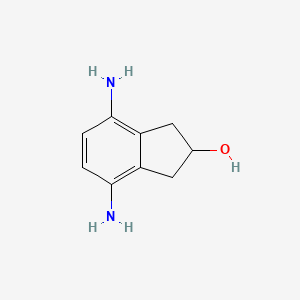
4,7-Diamino-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Diamino-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C9H12N2O It is a derivative of indene, featuring amino groups at the 4 and 7 positions and a hydroxyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diamino-2,3-dihydro-1H-inden-2-ol typically involves the reduction of corresponding nitro compounds or the amination of suitable precursors. One common method is the catalytic hydrogenation of 4,7-dinitro-2,3-dihydro-1H-inden-2-ol using palladium on carbon as a catalyst under hydrogen gas. The reaction is carried out in a suitable solvent such as ethanol at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Diamino-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the hydroxyl group, forming 4,7-diamino-2,3-dihydroindene.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 4,7-Diamino-2,3-dihydro-1H-inden-2-one.
Reduction: 4,7-Diamino-2,3-dihydroindene.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,7-Diamino-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,7-Diamino-2,3-dihydro-1H-inden-2-ol involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Diamino-2,3-dihydro-1H-indene: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain chemical reactions.
4,7-Dinitro-2,3-dihydro-1H-inden-2-ol: Contains nitro groups instead of amino groups, leading to different reactivity and applications.
2,3-Dihydro-1H-inden-2-ol: Lacks the amino groups, resulting in different chemical and biological properties.
Uniqueness
4,7-Diamino-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
917805-23-3 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
4,7-diamino-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H12N2O/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2,5,12H,3-4,10-11H2 |
Clave InChI |
VSNLSKLLSKVIAJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C(C=CC(=C21)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


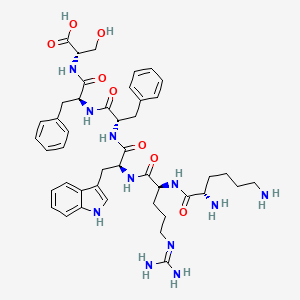

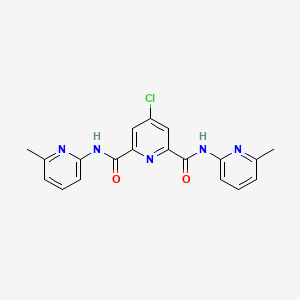
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)


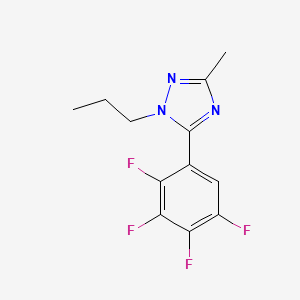
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)
![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
